5-Ethyl-1,3-thiazole-2-carbothioamide
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Overview
Description
5-Ethyl-1,3-thiazole-2-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. Thiazole derivatives, including this compound, are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-thiazole-2-carbothioamide typically involves the reaction of thiosemicarbazide with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Ethyl-1,3-thiazole-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3-thiazole-2-carbothioamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3-thiazole-2-carbothioamide
- 5-Propyl-1,3-thiazole-2-carbothioamide
- 5-Butyl-1,3-thiazole-2-carbothioamide
Uniqueness
5-Ethyl-1,3-thiazole-2-carbothioamide is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity compared to other thiazole derivatives .
Biological Activity
5-Ethyl-1,3-thiazole-2-carbothioamide is a thiazole derivative known for its diverse biological activities, particularly in antimicrobial and anticancer domains. Thiazoles are a class of heterocyclic compounds that have garnered attention due to their ability to interact with various biological targets, leading to therapeutic effects. This article reviews the synthesis, biological evaluation, and research findings related to the biological activity of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl thioamide with appropriate carbonyl compounds under controlled conditions. Various methodologies have been reported in literature, including one-pot reactions and solvent-free conditions, which enhance yield and purity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown that compounds within this class can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MIC) determined for various strains.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 10 |
This compound | P. aeruginosa | 20 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HepG2 (liver cancer). The compound has demonstrated cytotoxic effects characterized by low IC50 values compared to standard chemotherapeutics like cisplatin.
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 | 25 | Cisplatin | 8 |
HCT116 | 30 | Cisplatin | 8 |
HepG2 | 20 | Cisplatin | 8 |
The results indicate that this compound has promising anticancer activity with a favorable safety profile when compared to traditional chemotherapeutics.
The mechanism underlying the biological activities of thiazoles often involves the inhibition of key enzymes and receptors associated with cellular proliferation and survival. For instance, studies have indicated that thiazole derivatives modulate pathways involving epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and BRAF kinases, which are crucial in cancer biology.
Case Studies
A notable study investigated the effects of thiazole derivatives on cell cycle arrest and apoptosis induction in cancer cells. The results showed that treatment with this compound led to significant cell cycle alterations and increased apoptotic markers in treated cells compared to controls.
Another case study focused on the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The findings highlighted the potential of these compounds to overcome resistance mechanisms commonly observed in clinical isolates.
Properties
Molecular Formula |
C6H8N2S2 |
---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
5-ethyl-1,3-thiazole-2-carbothioamide |
InChI |
InChI=1S/C6H8N2S2/c1-2-4-3-8-6(10-4)5(7)9/h3H,2H2,1H3,(H2,7,9) |
InChI Key |
KXACNPNGFJENTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(S1)C(=S)N |
Origin of Product |
United States |
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